molecular formula C6H6ClNO2 B1585549 Picolinic Acid Hydrochloride CAS No. 636-80-6

Picolinic Acid Hydrochloride

Cat. No.: B1585549
CAS No.: 636-80-6
M. Wt: 159.57 g/mol
InChI Key: HFAFXVOPGDBAOK-UHFFFAOYSA-N
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Description

Picolinic Acid Hydrochloride (CAS 636-80-6) is the hydrochloride salt of picolinic acid, a natural metabolite derived from the kynurenine pathway of tryptophan catabolism. With a molecular formula of C6H6ClNO2 and a molecular weight of 159.57 g/mol, this white to off-white crystalline powder is a versatile building block in chemical synthesis and a crucial compound in biochemical and agricultural research. In agricultural chemistry, it serves as a fundamental scaffold for the development of novel synthetic auxin herbicides. Its structure is a key template for designing potent compounds that target auxin-signaling F-box (AFB) proteins, such as AFB5, in plants. Research demonstrates that derivatives of 6-aryl-substituted-2-picolinic acid exhibit exceptional herbicidal activity, acting as growth regulators by mimicking natural auxins, with some novel compounds showing significantly higher potency than established herbicides like picloram and halauxifen-methyl. In the pharmaceutical and life sciences, this compound and its parent compound have demonstrated significant broad-spectrum biological activity. Recent pre-clinical studies highlight its potent antiviral efficacy against a range of enveloped viruses, including SARS-CoV-2 and Influenza A Virus (IAV). Its primary mechanism of action involves inhibiting viral entry by compromising viral membrane integrity and disrupting the fusion of the viral-cellular membranes. Furthermore, as an endogenous metabolite, picolinic acid has been investigated for its osteoanabolic effects, promoting bone formation, and its ability to act as a metal chelator, which influences the biological activity of various metal complexes. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2-carboxylic acid;hydrochloride
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InChI

InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HFAFXVOPGDBAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
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Related CAS

98-98-6 (Parent)
Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID7060912
Record name Picolinic acid hydrochloride
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Molecular Weight

159.57 g/mol
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CAS No.

636-80-6
Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name Picolinic acid hydrochloride
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Record name Pyridine-2-carboxylic acid hydrochloride
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Record name PICOLINIC ACID HYDROCHLORIDE
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Ii. Synthesis and Derivatization Strategies for Picolinic Acid Hydrochloride

Established Synthetic Routes for Picolinic Acid

The primary precursor for many picolinic acid syntheses is α-picoline (2-methylpyridine). Various oxidative and hydrolytic methods have been successfully employed to convert the methyl group of α-picoline into a carboxylic acid functional group.

One of the most common and reliable laboratory methods for the preparation of picolinic acid is the oxidation of α-picoline using a strong oxidizing agent such as potassium permanganate (B83412). chemicalbook.comwikipedia.org This reaction is typically carried out in an aqueous medium.

The process involves the gradual addition of potassium permanganate to a solution of α-picoline in water, followed by heating to drive the oxidation. chemicalbook.com The reaction mixture is heated until the characteristic purple color of the permanganate ion disappears, indicating its consumption. chemicalbook.com The reaction proceeds as follows:

C₅H₄N(CH₃) + 2KMnO₄ → C₅H₄N(COOK) + 2MnO₂ + 2KOH + H₂O

A detailed experimental procedure involves heating a mixture of α-picoline and water on a steam bath and adding potassium permanganate in portions. chemicalbook.com After the reaction is complete, the precipitated manganese dioxide is removed by filtration. chemicalbook.com The filtrate is then concentrated and acidified to yield picolinic acid.

Reactant/ReagentMolar Ratio (to α-picoline)Reaction TimeTemperatureYield
α-Picoline1~3-3.5 hoursSteam Bath~50-51% (as hydrochloride)
Potassium Permanganate~2.1
WaterSolvent

This table provides an overview of the typical reaction conditions for the permanganate oxidation of α-picoline.

Another established route to picolinic acid involves the hydrolysis of ω-trichloropicoline, also known as 2-(trichloromethyl)pyridine. orgsyn.org This method relies on the conversion of the trichloromethyl group into a carboxylic acid through hydrolysis, typically under basic or acidic conditions. While mentioned as a viable synthetic pathway, detailed experimental procedures for this specific hydrolysis are not as commonly documented in readily accessible literature as the oxidation of α-picoline. orgsyn.org The general transformation can be represented as:

C₅H₄N(CCl₃) + 2H₂O → C₅H₄N(COOH) + 3HCl

The successful implementation of this reaction would depend on carefully controlled conditions to ensure complete hydrolysis without promoting unwanted side reactions on the pyridine (B92270) ring.

The oxidation of α-picoline to picolinic acid can also be achieved using nitric acid. wikipedia.orgorgsyn.org This method is often employed in industrial settings. A patented process describes a "single pot" method where α-picoline is first reacted with sulfuric acid, followed by the addition of concentrated nitric acid at elevated temperatures (150° to 210° C) to effect the oxidation. google.com This process directly yields the alpha picolinic acid sulfate. google.com A reported yield for a liquid-phase oxidation using nitric and sulfuric acid at temperatures between 75 to 300 °C is up to 77%. googleapis.com

Oxidizing AgentTemperature RangeReported Yield
Nitric Acid / Sulfuric Acid75 - 300 °CUp to 77%

This table summarizes the conditions for the nitric acid oxidation of α-picoline.

A highly efficient method for the synthesis of picolinic acid is the hydrolysis of 2-cyanopyridine (B140075). chemicalbook.com This reaction can be carried out under either acidic or basic conditions, with the latter often being preferred.

A typical laboratory procedure involves heating a mixture of 2-cyanopyridine and aqueous sodium hydroxide (B78521) under reflux for several hours. chemicalbook.com This basic hydrolysis converts the nitrile group into a carboxylate salt.

C₅H₄N(CN) + NaOH + H₂O → C₅H₄N(COONa) + NH₃

Following the hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to a pH of 2.5 to precipitate the picolinic acid. chemicalbook.com This method is known for its high yields, often reaching around 89.6%. chemicalbook.com

Reactant/ReagentReaction TimeTemperatureYield
2-Cyanopyridine4 hoursReflux89.6%
Sodium Hydroxide (30%)
Hydrochloric Acid (30%)

This table outlines the key parameters for the hydrolysis of 2-cyanopyridine to picolinic acid.

Synthesis of Picolinic Acid Hydrochloride

Once picolinic acid has been synthesized, it can be readily converted to its hydrochloride salt.

The synthesis of this compound is a straightforward acid-base reaction. A common procedure involves dissolving the synthesized picolinic acid in an appropriate solvent, such as 95% ethanol (B145695), and then treating the solution with hydrochloric acid. chemicalbook.com

In a typical workup following the permanganate oxidation of α-picoline, the crude picolinic acid is extracted into ethanol. chemicalbook.com Dry hydrogen chloride gas is then passed through the ethanolic solution until it is saturated. chemicalbook.com The this compound, being less soluble in the ethanolic solution, precipitates out upon chilling and can be collected by filtration. chemicalbook.com The resulting crystals are then air-dried. chemicalbook.com

The reaction is as follows:

C₅H₄N(COOH) + HCl → [C₅H₄N(H)COOH]⁺Cl⁻

This method provides a convenient way to isolate and purify the product, with reported yields of the hydrochloride salt being in the range of 50-51% based on the initial amount of α-picoline used in the oxidation step. chemicalbook.com

Crystallization Techniques for this compound

The purification and isolation of this compound in a crystalline form are critical steps following its synthesis. Various techniques have been employed to obtain high-purity crystals, with the choice of solvent and method being paramount to the outcome.

A widely documented method involves solvent precipitation from an ethanolic solution. orgsyn.org In this procedure, the crude hydrochloride salt is dissolved in hot absolute ethanol to remove insoluble impurities, such as potassium chloride. orgsyn.org Following filtration, an equal volume of dry ether is added to the warm solution. Upon cooling, this compound crystallizes out and can be collected. orgsyn.org An alternative approach involves passing dry hydrogen chloride gas into a combined ethanolic filtrate of the compound. orgsyn.org The solution is chilled to approximately 10°C while continuing to saturate it with hydrogen chloride, which induces the crystallization of the product. orgsyn.org

For the cultivation of large, high-quality single crystals, particularly for applications like nonlinear optics, the slow solvent evaporation technique has been successfully utilized. researchgate.net This method involves dissolving the synthesized this compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, promoting the gradual formation of well-defined bulk single crystals over time. researchgate.net

Studies on the broader family of picolinic acid isomers have investigated solubility in various polar solvents, which informs crystallization strategies. Picolinic acid itself is highly soluble in water, significantly less soluble in ethanol, and has low solubility in acetonitrile (B52724). mdpi.comresearchgate.net This solubility profile is crucial when designing crystallization processes, such as cooling crystallization or antisolvent crystallization, to maximize yield and purity.

Table 1: Summary of Crystallization Techniques for this compound and Related Compounds
TechniqueSolvent SystemInducing FactorOutcomeReference
Precipitation/RecrystallizationEthanol (95% or absolute)Saturation with dry HCl gas and chillingCrystals of this compound orgsyn.org
Antisolvent CrystallizationAbsolute Ethanol / Dry EtherAddition of ether (antisolvent) and coolingPurified crystals of this compound orgsyn.org
Slow Solvent EvaporationNot specified, typically aqueous solutionSlow evaporation of the solventBulk single crystals researchgate.net
Cooling CrystallizationHot WaterCooling of a saturated solutionCrystals of 3,6-dihydroxypicolinic acid (a derivative) iucr.org

Design and Synthesis of this compound Derivatives

The structural backbone of picolinic acid, featuring a pyridine ring and a carboxylic acid group, serves as a versatile scaffold for the development of new molecules with tailored properties. nih.gov Derivatization of this compound is a key strategy for creating compounds with specific biological activities or material characteristics.

Structural modification of picolinic acid can be broadly categorized into two main approaches: reactions involving the carboxylic acid group and substitutions on the pyridine ring.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for modification. A common initial step is its conversion to a more reactive intermediate, such as an acyl chloride. This is typically achieved by refluxing picolinic acid with thionyl chloride. prepchem.comresearchgate.net This picolinoyl chloride can then readily react with various nucleophiles. For instance, reaction with N-alkylanilines or other amines yields a diverse range of N-substituted picolinamides. researchgate.net This amide formation is a fundamental strategy for building more complex molecular architectures.

Substitution on the Pyridine Ring: The pyridine ring can be modified to influence the electronic and steric properties of the molecule. Direct chlorination at the 4-position has been observed as a side reaction when preparing picolinoyl chloride using thionyl chloride, indicating a potential pathway for halogenation. researchgate.net More targeted approaches include the nitration of picolinic acid N-oxide, which can subsequently be reduced to introduce an amino group onto the ring, as demonstrated in the synthesis of 4-aminopicolinic acid. umsl.edu Another advanced strategy involves the replacement of existing substituents on the ring. For example, a chlorine atom at the 6-position has been substituted with a substituted pyrazolyl ring to create novel herbicidal compounds. mdpi.com

Table 2: Key Strategies for Structural Modification of Picolinic Acid
Modification SiteStrategyReagentsResulting Functional Group/StructureReference
Carboxylic AcidAcyl Chloride FormationThionyl Chloride (SOCl₂)Acyl Chloride (-COCl) prepchem.comresearchgate.net
Carboxylic AcidAmide SynthesisAcyl chloride intermediate + Amine (e.g., N-methylaniline)Amide (-CONRR') researchgate.net
Pyridine Ring (Position 4)Direct ChlorinationThionyl Chloride (SOCl₂)Chloro-substituted ring researchgate.net
Pyridine RingNitration followed by ReductionH₂SO₄/HNO₃ (for nitration), Catalytic Hydrogenation (for reduction)Amino-substituted ring umsl.edu
Pyridine Ring (Position 6)Nucleophilic SubstitutionSubstituted PyrazolePyrazolyl-substituted ring mdpi.com

The synthesis of hydrazide and hydrazone derivatives represents an important class of modifications due to their significant biological activities. nih.gov The synthesis of a target derivative like 2-(p-methoxybenzyl)hydrazide hydrochloride would typically proceed through a multi-step pathway.

A general and effective method for creating such derivatives involves two primary steps:

Formation of Picolinic Hydrazide: The process begins with the esterification of picolinic acid to form an intermediate such as methyl picolinate (B1231196) or ethyl picolinate. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol. The nucleophilic hydrazine displaces the alkoxy group of the ester to form picolinic hydrazide. This is a standard and widely used method for converting esters to hydrazides.

Condensation to Form the Hydrazone: The newly formed picolinic hydrazide is then reacted with an appropriate aldehyde or ketone, in this case, p-methoxybenzaldehyde. This reaction is an acid-catalyzed condensation, often carried out in absolute ethanol with a few drops of hydrochloric acid. nih.gov The reaction yields the N'-(p-methoxybenzylidene)picolinohydrazide (a Schiff base or hydrazone). The final product can then be isolated as its hydrochloride salt.

This synthetic route provides a versatile platform for creating a library of derivatives by varying the aldehyde or ketone used in the second step, allowing for the systematic exploration of structure-activity relationships. nih.gov

Rational design is a cornerstone of modern medicinal chemistry and materials science, aiming to create molecules with predetermined functions by leveraging an understanding of their structure and properties. mdpi.com For picolinic acid derivatives, this approach relies on the unique characteristics of its molecular structure. nih.gov

The design principles are rooted in the dual functionality of the picolinic acid scaffold:

The pyridine ring is an electron-deficient aromatic system that can participate in crucial intermolecular interactions such as π-π stacking and hydrogen bonding with biological targets. nih.gov

The carboxylic acid group adds polarity and can act as a hydrogen bond donor or acceptor. Crucially, it can coordinate with metal ions, a property that is particularly useful in the design of enzyme inhibitors. nih.gov

A clear example of rational design is seen in the development of novel 2-picolinic acid herbicides. mdpi.com Researchers began with a known herbicidal scaffold and introduced targeted structural modifications. By replacing a chlorine atom at the 6-position of the pyridine ring with various substituted pyrazolyl rings, they designed a new series of compounds. mdpi.com This strategy was based on the hypothesis that the introduction of the pyrazolyl moiety would enhance biological efficacy. Subsequent testing confirmed that these rationally designed derivatives exhibited a broader weed control spectrum and, in some cases, superior herbicidal activity compared to existing commercial products. mdpi.com

Modern rational design is increasingly supported by computational tools. nih.govrepec.org Techniques such as molecular docking allow scientists to predict how a designed molecule might bind to the active site of a target protein. Furthermore, in silico predictions of ADME (absorption, distribution, metabolism, and excretion) properties help to pre-select candidate molecules with favorable pharmacokinetic profiles before committing to their synthesis, significantly streamlining the discovery process. nih.govrepec.org

Iii. Advanced Spectroscopic and Structural Characterization of Picolinic Acid Hydrochloride and Its Complexes

Single Crystal X-ray Diffraction Analysis of Picolinic Acid Hydrochloride

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. For this compound, this technique has provided precise information about its crystal lattice and molecular geometry. The structure was initially determined at ambient temperature and later redetermined with higher precision at a cryogenic temperature of 150 K. researchgate.net

At 150 K, this compound crystallizes in the Orthorhombic crystal system. researchgate.net The specific arrangement of its molecules in the crystal lattice is described by the space group Pmnb . researchgate.net This space group indicates the presence of a mirror plane perpendicular to the a-axis, a glide plane perpendicular to the b-axis, and a glide plane perpendicular to the c-axis.

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions, known as lattice parameters, define the size and shape of this repeating unit. For this compound at 150 K, these parameters have been determined with high precision. researchgate.net A comparison with the earlier data from ambient temperature reveals that the unit cell contracts upon cooling, with the most significant change observed along the b-axis, which corresponds to the π–π stacking direction of the pyridine (B92270) rings. researchgate.net

ParameterValue at 150 K researchgate.net
Crystal SystemOrthorhombic
Space GroupPmnb
a (Å)12.8715 (19)
b (Å)6.5263 (10)
c (Å)8.3183 (13)
α (°)90
β (°)90
γ (°)90
Unit Cell Volume (ų)697.57 (13)

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the functional groups, bonding, and electronic environment within a molecule.

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its functional groups. The formation of the hydrochloride salt leads to significant shifts in the vibrational frequencies compared to the free picolinic acid. The protonation of the pyridine nitrogen and the presence of the carboxylic acid group result in a complex spectrum with distinct features.

Key vibrational bands include the O-H stretch of the carboxylic acid, the N-H stretch of the pyridinium (B92312) ion, the C=O stretch of the carbonyl group, and various C=C and C=N stretching vibrations of the aromatic ring. In metal complexes of picolinic acid, the coordination of the picolinate (B1231196) ligand to a metal center through the nitrogen and a carboxylate oxygen atom is confirmed by shifts in the C=O and C=N stretching frequencies. sjctni.edu The appearance of new bands at lower frequencies can be assigned to the metal-oxygen and metal-nitrogen bonds. sjctni.edu

¹H-NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, the protonation of the pyridine nitrogen atom leads to a downfield shift of the signals for the ring protons compared to the free acid. pw.edu.pl This is due to the increased positive charge on the nitrogen, which deshields the adjacent protons. The spectrum would typically show distinct signals for the four protons on the pyridine ring, with their chemical shifts and coupling patterns providing information about their relative positions.

Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of picolinic acid is characterized by absorption bands corresponding to π→π* and n→π* transitions within the pyridine ring and the carboxyl group. The position of the absorption maxima (λmax) is sensitive to the solvent and the pH of the solution.

In the case of this compound and its complexes, the electronic environment of the chromophore is altered, leading to shifts in the absorption bands. For example, the electronic spectra of metal complexes of picolinic acid can provide insights into the geometry of the coordination sphere around the metal ion. sjctni.eduorientjchem.org Studies on dipicolinic acid, a related compound, have shown that changes in pH, which alter the protonation state of the molecule, lead to significant shifts in the UV-Vis absorption spectrum, with different ionic forms exhibiting distinct absorption maxima. nih.gov Similar effects would be expected for this compound.

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are crucial for characterizing the thermal stability and composition of materials. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.eduumw.edu.pl This analysis can reveal information about decomposition patterns, sublimation, and the presence of volatile components like water. umw.edu.plresearchgate.net

Studies on picolinic acid show that it undergoes thermal decomposition. TGA curves indicate that mass loss for picolinic acid begins around 110 °C due to partial sublimation. researchgate.net The compound melts at approximately 140-143 °C, followed by thermal decomposition up to 195 °C, which corresponds to an exothermic event. researchgate.net TGA has also been employed to determine the stoichiometry of metal picolinate complexes, particularly the number of water molecules present, by identifying mass loss steps corresponding to dehydration. researchgate.netresearchgate.net

In a typical TGA experiment, a sample is heated at a constant rate (dynamic thermogravimetry) and its mass is continuously recorded. etamu.eduucm.es The resulting TGA curve plots mass percentage against temperature. The derivative of this curve (DTG) can be used to accurately identify the temperatures at which the rate of mass loss is maximal. umw.edu.pl For instance, the TGA plot for the decomposition of calcium oxalate (B1200264) monohydrate shows three distinct mass-loss steps, which are clearly defined by peaks in the DTG curve. umw.edu.pl

The thermal stability of this compound and its complexes can be systematically investigated using TGA to determine decomposition temperatures and study the kinetics of thermal degradation.

Thermal EventApproximate Temperature (°C)Observation
Sublimation Starts110Initial mass loss
Melting Point140-143Phase transition from solid to liquid
DecompositionUp to 195Exothermic decomposition process

Table based on data for picolinic acid. researchgate.net

Solid-State Structure Analysis and Polymorphism Studies

The solid-state structure of picolinic acid has been investigated using X-ray diffraction techniques, revealing the existence of polymorphism. mdpi.comresearchgate.net Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. At least two polymorphic forms have been identified for picolinic acid. mdpi.commdpi.com

Single-crystal X-ray diffraction (SCXRD) studies have determined that picolinic acid crystallizes in the monoclinic crystal system. mdpi.com Variations in reported structures show space groups of P2₁/a and C2/c. mdpi.com Such structural studies provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Powder X-ray Diffraction (PXRD) is another essential technique used to characterize the solid forms of picolinic acid. mdpi.comresearchgate.net PXRD is particularly useful for identifying the polymorphic form of a bulk sample and for studying solids in equilibrium with saturated solutions at different temperatures. mdpi.comresearchgate.net By comparing the experimental PXRD pattern of a sample to patterns simulated from known single-crystal structures, the specific polymorph can be identified. researchgate.netresearchgate.net Studies have used PXRD to screen the solid forms of picolinic acid crystallized from various solvents like water, ethanol (B145695), and acetonitrile (B52724), confirming that no solvates or hydrates were formed under the tested conditions. mdpi.com

These analytical methods are fundamental for understanding the solid-state properties of this compound, as different polymorphic forms can exhibit different physical properties.

PropertyDescription
Crystal SystemMonoclinic
Identified Space GroupsP2₁/a, C2/c
Known Polymorphic FormsAt least two
Characterization TechniquesSingle-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD)

Data based on findings for picolinic acid. mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used in drug design to understand how a ligand, such as a picolinic acid derivative, might interact with a biological target, like a protein receptor. mdpi.com

Derivatives of picolinic acid have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a crucial target in cancer therapy. nih.govresearchgate.netpensoft.net Molecular docking studies have been performed to evaluate the binding affinity of these synthesized compounds toward the EGFR kinase domain. researchgate.netpensoft.net The results of these studies, often expressed as binding energy (ΔG), indicate how well the compound fits into the active site of the protein. nih.govresearchgate.net

Research has shown that certain picolinic acid derivatives can occupy the critical site of the EGFR kinase pocket with a good fit. researchgate.netpensoft.net For example, one study identified a specific derivative, compound 4C, as a potential inhibitor of EGFR kinase, a finding supported by the docking studies. researchgate.net The docking analysis revealed favorable interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site, including LYS721, MET769, and CYS773. nih.govresearchgate.net These computational insights are crucial for guiding the synthesis and development of new, more effective therapeutic agents. mdpi.compensoft.net

The acid dissociation constant (pKa) is a critical parameter that influences the physicochemical properties of a molecule. mrupp.info Computational chemistry provides powerful tools for the theoretical calculation of pKa values. nih.govresearchgate.net These methods, often based on Density Functional Theory (DFT) combined with a continuum solvation model, can predict the pKa of molecules by calculating the Gibbs free energy of the dissociation process in solution. nih.govresearchgate.net

The pKa determines the ionization state of a molecule at a given pH. chemaxon.com For picolinic acid, its acid-base behavior and speciation in water are important for understanding its solubility. mdpi.commdpi.com Picolinic acid has a large pH interval where its neutral (AH) species is abundant, which correlates with its high solubility in water compared to its isomers, nicotinic and isonicotinic acid. mdpi.commdpi.com

Speciation diagrams, which plot the percentage of each ionic species as a function of pH, can be generated from pKa values. These diagrams visually represent whether the molecule exists in its protonated, neutral, or deprotonated form at a particular pH. Understanding the speciation is vital as the ionization state affects how the molecule interacts with its environment and its solid-state structure. mdpi.com Various computational approaches, such as the direct method or those using thermodynamic cycles, can be employed to achieve accurate pKa predictions, though they must account for the free energy of the solvated proton. nih.gov

Computational methods are extensively used to analyze the subtle intramolecular interactions that dictate the conformation and properties of a molecule. In picolinic acid, a key feature is the presence of a weak intramolecular hydrogen bond. researchgate.netresearchgate.net This bond forms between the hydrogen atom of the carboxylic acid group and the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net

The presence of this intramolecular bond decreases the potential for intermolecular interactions, which is reflected in physical properties like the sublimation enthalpy. researchgate.net The analysis of this bond using theories such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) helps to further understand the nature of the interaction. researchgate.net When picolinic acid interacts with other molecules, such as water, this intramolecular bond may be retained or cleaved, leading to different complex geometries. researchgate.net For instance, in the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, an extensive hydrogen-bonding network is observed involving the water molecule, which acts as both a donor and an acceptor. nih.gov

Iv. Complexation Chemistry of Picolinic Acid and Picolinic Acid Hydrochloride

Metal Ion Chelation Properties of Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) functions as a classic bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the deprotonated carboxylate group. This forms a stable five-membered ring, a structural motif that enhances the stability of the resulting metal complexes.

Picolinic acid forms stable complexes with a wide array of divalent and trivalent metal ions. The stability of these complexes is quantified by their formation constants (or stability constants), which describe the equilibrium for the formation of the complex in solution. For divalent metal ions, the chelation typically occurs in a stepwise manner, forming 1:1 (ML⁺) and 1:2 (ML₂) complexes.

The stability constants for several divalent metal picolinate (B1231196) complexes have been determined potentiometrically, highlighting the affinity of the picolinate ligand for these metals. The data generally follow the Irving-Williams series for the stability of first-row transition metal complexes.

Stepwise Stability Constants of Divalent Metal Picolinate Complexes
Metal Ionlog K₁ (ML⁺)log K₂ (ML₂)
Cu(II)8.016.75
Ni(II)6.915.98
Co(II)6.255.20
Zn(II)5.885.02
Cd(II)5.054.15
Pb(II)4.803.59

Picolinic acid also demonstrates strong chelating ability towards trivalent lanthanide and actinide ions, such as Europium(III) and Thorium(IV). While detailed stability constants are less commonly reported in simple aqueous media, studies confirm the formation of stable complexes. For instance, Eu(III) complexes with picolinate-derived ligands are investigated for their luminescence properties, which are highly dependent on the coordination environment. nih.govd-nb.info Similarly, Thorium(IV) has been shown to form stable complexes with picolinate-type ligands, highlighting the versatility of this chelating agent for ions with high charge density. mdpi.com

The chelating properties of picolinic acid are implicated in the transport of metal ions across biological membranes. It is suggested to assist in the intestinal absorption of zinc(II) and other divalent or trivalent ions. sjctni.edu Studies using multilamellar liposomes as a model for biological membranes have shown that extraliposomal picolinic acid can increase the efflux of various divalent cations, including Zn, Cu, Co, Ni, Cd, and Pb from the vesicles. This effect is attributed to its unselective chelating properties, which can alter the partitioning of metal ions. However, it is proposed that picolinic acid does not act as a classic ionophore (a lipid-soluble molecule that transports ions across a lipid bilayer). Instead, its role in metal transport is dependent on its ability to form neutral, lipophilic complexes that can more easily traverse the lipid environment or simply its ability to mobilize ions in the aqueous phase near the membrane surface.

Stability Constants of Picolinic Acid Metal Complexes

The stability constant (log K) is a crucial parameter that quantifies the strength of the interaction between a metal ion and a ligand in solution. It represents the equilibrium constant for the formation of the complex. High stability constants indicate the formation of a thermodynamically stable complex.

Potentiometric titration is a widely employed and precise technique for determining the stability constants of metal complexes in solution. asianpubs.orgresearchgate.net This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base (like NaOH) is added incrementally. asianpubs.org The titration is typically carried out at a constant temperature and ionic strength to ensure thermodynamic consistency. asianpubs.orgasianpubs.orgnih.gov

The procedure involves titrating solutions containing the ligand alone, and then the ligand with the metal ion. By analyzing the resulting titration curves, researchers can calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes formed at various pH levels. researchgate.net For instance, the stability constants of ternary complexes of Zn(II) with picolinic acid and various bioactive ligands were determined pH-metrically at 25 °C and an ionic strength of 0.1 mol/L NaNO3. asianpubs.org Similarly, the formation constants of mixed-ligand Cu(II) complexes involving picolinic acid and amino acids were determined by potentiometric pH titrations at 35°C and an ionic strength of 0.2 (KNO3). asianpubs.org

The complexation of a specific metal ion with picolinic acid can be significantly influenced by the presence of other competing metal ions in the solution. This competition is critical in environments where multiple metal species are present. A study on the complexation of nickel (Ni) with picolinic acid at high pH investigated the competitive effects of cobalt (Co), europium (Eu), and thorium (Th). cambridge.orgcambridge.org

The research found that the presence of these competing ions generally followed predicted patterns, reducing the concentration of soluble Ni complexed with picolinic acid. cambridge.orgcambridge.org For instance, at a Ni concentration of 10⁻⁴ mol dm⁻³, all competing metal ions significantly reduced the aqueous Ni concentration. cambridge.org Thorium, in particular, appeared to form strong complexes, causing Ni to precipitate. cambridge.org The presence of Co also significantly reduced the soluble Ni concentration in line with theoretical predictions. cambridge.org However, some anomalies were observed, which were attributed to the sorption of Ni onto various solid phases formed by the competing ions. cambridge.orgresearchgate.net

Research on mercury(II) complexes with picolinic acid demonstrated that varying the solvent leads to different products. nih.gov In an aqueous solution, a one-dimensional coordination polymer, {[HgCl(pic)]}n, was formed. In contrast, when the reaction was performed in methanol (B129727) or ethanol (B145695), mononuclear (single-unit) complexes, [HgCl(pic)(picH)] and [HgBr(pic)(picH)], were isolated. nih.gov This demonstrates that the solvent system can control the dimensionality and composition of the resulting coordination compound. nih.gov Generally, the stability of metal-ligand complexes, including those with amino acids, has been observed to be higher in mixed aqua-organic solvents, such as 50% ethanol-water, compared to purely aqueous solutions. rasayanjournal.co.in

Mixed-Ligand Complexation Studies

Mixed-ligand complexes, also known as ternary complexes, involve a central metal ion coordinated to two different types of ligands. These studies are particularly relevant for understanding biological systems, where metal ions are often bound to a variety of molecules simultaneously.

Picolinic acid readily forms ternary complexes with metal ions and other biologically significant ligands like amino acids and peptides. researchgate.netasianpubs.org These complexes have been studied for various metal ions, including Cu(II), Zn(II), and VO(IV). asianpubs.orgasianpubs.orgnih.gov

Studies on Cu(II) complexes with picolinic acid and various amino acids (such as alanine, phenylalanine, and tryptophan) have shown that the resulting ternary complexes are stable. asianpubs.org The stability of these mixed-ligand complexes is often compared to their corresponding binary complexes (metal-picolinic acid or metal-amino acid) using the parameter Δ log K. A positive Δ log K value suggests that the ternary complex is more stable than what would be expected from statistical considerations alone. asianpubs.org For Zn(II), stable ternary complexes with picolinic acid and ligands like amino acids and peptides have also been identified and their stability constants determined. researchgate.netasianpubs.org Similarly, investigations into the VO(IV)-picolinic acid system revealed that mixed-ligand complex formation is favored, especially with bioligands like citrate. nih.gov

Stability Parameters of Ternary Cu(II)-Picolinic Acid (PA)-Amino Acid (A) Complexes
Amino Acid (A)log KCu(PA)Cu(PA)AΔ log K
Alanine7.71-0.42
Serine7.60-0.34
Threonine7.72-0.31
Methionine7.55-0.30
Phenylalanine7.80+0.05
Tyrosine7.86+0.16
Tryptophan8.11+0.42
Data derived from potentiometric titrations at 35°C and µ = 0.2 (KNO3). asianpubs.org Δ log K = log KCu(PA)Cu(PA)A - log KCuCuA. A positive value indicates enhanced stability.

The formation of ternary complexes can occur through either a stepwise or a simultaneous mechanism. asianpubs.orgnih.gov In a stepwise mechanism, the metal ion first binds to one ligand, and then the resulting binary complex binds to the second ligand. In a simultaneous mechanism, the metal ion binds to both ligands in a single step. The likely formation pathway can be inferred by comparing experimental titration data with theoretically constructed curves. asianpubs.org

The stability and formation of these ternary complexes are influenced by several factors. In the case of Cu(II)-picolinic acid complexes with amino acids having aromatic side chains (phenylalanine, tyrosine, tryptophan), an enhanced stability has been observed. asianpubs.org This enhancement is attributed to intramolecular metal-ion-mediated stacking interactions between the aromatic moieties of the picolinic acid and the amino acid side chain. asianpubs.org This demonstrates that beyond simple coordination bonds, other non-covalent interactions can play a significant role in the formation and stabilization of ternary complexes. asianpubs.org

V. Biological and Pharmacological Research Applications of Picolinic Acid and Its Hydrochloride

Antiviral Activities and Mechanisms of Action

Research has highlighted picolinic acid's notable ability to inhibit a range of enveloped viruses, a characteristic attributed to its multifaceted mechanism of action that primarily targets the initial stages of the viral life cycle. researchgate.netresearchgate.net

Picolinic acid has demonstrated a wide-ranging antiviral activity against a diverse group of enveloped viruses. nih.govresearchgate.net This includes viruses of significant global health concern such as SARS-CoV-2, the causative agent of COVID-19, and various strains of the Influenza A virus. nih.govbiorxiv.org Studies have shown a dose-dependent reduction in infectious virus counts for the H1N1 influenza A virus in the presence of picolinic acid. nih.gov This inhibitory effect was also observed against different SARS-CoV-2 variants, including the Alpha, Beta, and Delta variants. nih.gov

Beyond these, the antiviral activity of picolinic acid extends to other enveloped viruses, including flaviviruses such as Dengue virus (DENV), Zika virus (ZIKV), and Japanese encephalitis virus (JEV). nih.govnih.govbiorxiv.org Research has also indicated its activity against Herpes Simplex Virus (HSV) and human parainfluenza virus (HPIV). researchgate.netbiorxiv.org In contrast, the compound has been found to be ineffective against non-enveloped viruses, suggesting a mechanism of action specifically targeting the viral envelope. researchgate.net

Table 1: Documented Antiviral Spectrum of Picolinic Acid

Viral Family/GroupSpecific Viruses
CoronaviridaeSARS-CoV-2 (including Alpha, Beta, and Delta variants)
OrthomyxoviridaeInfluenza A Virus (including H1N1 strains)
FlaviviridaeDengue Virus (DENV), Zika Virus (ZIKV), Japanese Encephalitis Virus (JEV)
HerpesviridaeHerpes Simplex Virus (HSV)
ParamyxoviridaeHuman Parainfluenza Virus (HPIV)

The primary antiviral strategy of picolinic acid appears to be the disruption of viral entry into host cells. nih.govresearchgate.net This is a critical step for viral replication, and its inhibition can effectively halt the progression of infection. researchgate.net Picolinic acid achieves this through a multi-pronged approach that targets the viral envelope and its interaction with host cell membranes.

Mechanistic studies have revealed that picolinic acid can compromise the integrity of the viral membrane. nih.govresearchgate.net The viral envelope is a lipid bilayer derived from the host cell, which is essential for the virus's survival and infectivity. nih.gov By disrupting this protective outer layer, picolinic acid renders the virus vulnerable and unable to initiate the infection process.

A key finding in the research on picolinic acid's antiviral action is its ability to inhibit the fusion of the viral envelope with the host cell membrane. nih.govresearchgate.net This fusion process is a critical step that allows the virus to release its genetic material into the host cell's cytoplasm. researchgate.net By blocking this event, picolinic acid effectively creates a barrier, preventing the viral genome from reaching its replication machinery. nih.gov This inhibition of membrane fusion is a central aspect of its broad-spectrum activity against enveloped viruses. nih.govresearchgate.net

For many viruses that enter host cells through endocytosis, picolinic acid interferes with the trafficking of endocytic vesicles. nih.govnih.gov After being engulfed by the host cell into an endosome, these viruses rely on the maturation of the endosome and a subsequent drop in pH to trigger fusion and release their contents. nih.gov Picolinic acid's interference with endocytic pathways disrupts this carefully orchestrated process, trapping the virus within the endosomal compartment and preventing its successful entry into the cytoplasm. nih.govresearchgate.net

Table 2: Mechanisms of Viral Entry Inhibition by Picolinic Acid

MechanismDescription
Targeting Viral Membrane Integrity Compromises the structural soundness of the viral envelope.
Preventing Viral-Cellular Membrane Fusion Blocks the merging of the viral and host cell membranes, preventing viral genome release.
Impeding Endocytic Vesicle Trafficking Interferes with the transport and maturation of virus-containing endosomes within the host cell.

Further research into the molecular mechanisms of picolinic acid has identified an interaction with the cellular E3 ligase UBR4. nih.gov UBR4 is a component of the N-end rule pathway, a proteolytic system involved in protein degradation. nih.gov Studies have shown that UBR4 is associated with maturing endosomes and is essential for the biogenesis of early endosomes. nih.gov

Picolinic acid has been identified as a putative ligand for UBR4, and its binding is suggested to inhibit the biogenesis of early endosomes. nih.gov By interfering with UBR4 and, consequently, endosome maturation, picolinic acid disrupts a critical cellular pathway that many viruses exploit for entry and replication. nih.gov This interference with endosomal processes provides a more detailed understanding of how picolinic acid impedes endocytic vesicle trafficking as part of its antiviral activity. nih.gov

Cytotoxic Action and Induction of Apoptosis in Infected Cells

Picolinic acid has demonstrated cytotoxic and apoptotic activities in virally infected cells. In vitro studies have evaluated its effects on cells infected with Human Immunodeficiency Virus-1 (HIV-1) and Human Herpes Simplex Virus-2 (HSV-2). The research indicates that picolinic acid's antiviral action is closely linked to its ability to induce cytotoxicity, which subsequently leads to apoptosis (programmed cell death) in the host cells. nih.gov

At concentrations of 1.5 mM and 3 mM, picolinic acid was found to be active against cells infected with HIV-1 and HSV-2. This activity resulted in a lack of viral replication. nih.gov It was observed that the compound also induced cytotoxicity and apoptosis in non-infected control cells, particularly at the higher concentration of 3 mM. However, the virally infected cells appeared to be slightly more sensitive to these effects. The overlapping antiviral and cytotoxic profiles suggest that picolinic acid's primary mechanism in these in vitro models is the induction of cytotoxicity and apoptosis in infected cells, which in turn halts viral propagation. nih.gov

Table 1: In Vitro Cytotoxic and Apoptotic Activity of Picolinic Acid

Virus Cell Type Picolinic Acid Concentration Observed Effects Reference
HIV-1 Cultured Human Cells 1.5 mM - 3 mM Cytotoxicity, Apoptosis, Reduced Viral Replication nih.gov

Synergistic Activity with Immunomodulators (e.g., Interferon Gamma)

The interaction between picolinic acid and immunomodulators like interferon-gamma (IFN-γ) is complex, with research showing both synergistic and antagonistic effects depending on the biological context. Picolinic acid is known to act as an immunomodulator and has been shown to work in conjunction with cytokines such as IFN-γ to influence immune responses. drugbank.com

Some studies report a synergistic relationship. For instance, picolinic acid and IFN-γ can work together to activate macrophages for antitumoral activity. researchgate.net However, other research highlights an inhibitory or antagonistic relationship. In murine macrophage cell lines, Interleukin-4 (IL-4) was found to inhibit the cytotoxicity induced by the combination of IFN-γ and picolinic acid. nih.gov Furthermore, another study demonstrated that IFN-γ can downregulate the production of macrophage inflammatory protein-1alpha (MIP-1α) and -1beta (MIP-1β) that is induced by picolinic acid in mouse macrophages. This antagonistic effect suggests a tightly regulated process for controlling inflammatory responses in vivo. nih.gov

In Vivo Antiviral Efficacy in Animal Models

Preclinical studies have established the in vivo antiviral efficacy of picolinic acid against enveloped viruses, notably Influenza A virus (IAV) and SARS-CoV-2. nih.govnih.gov These studies utilize established animal models to investigate the therapeutic potential of the compound in a living organism. The mechanism of action involves inhibiting the entry of these viruses by compromising the integrity of the viral membrane and interfering with the fusion of viral and cellular membranes. nih.govnih.gov

The Syrian golden hamster is considered a suitable and robust model for studying SARS-CoV-2 as the course of infection and resulting lung pathology closely resemble mild to severe disease in humans. nih.govmdpi.com Picolinic acid has shown promising preclinical antiviral efficacy against SARS-CoV-2 in this hamster model. nih.govnih.gov Its ability to inhibit viral entry is a key mechanism contributing to this efficacy. nih.gov The positive results in this model underscore the potential of picolinic acid as a broad-spectrum antiviral agent against pandemic-potential viruses. nih.gov

Table 2: Summary of In Vivo Antiviral Efficacy of Picolinic Acid

Virus Animal Model Key Findings Reference
Influenza A Virus (IAV) Murine BALB/c Restricts viral replication and pathogenesis; Increases CD4+ T cells in lungs. nih.gov

Immunomodulatory Effects

Picolinic acid is recognized not only for its direct antiviral properties but also as an effective immunomodulator. drugbank.com It is a naturally occurring metabolite of tryptophan. nih.gov Its immunomodulatory functions may play a significant role in enhancing its therapeutic effects. For example, in animal models of influenza infection, the recruitment of immune effector cells, such as CD4-positive T cells, to the site of infection could be a contributing factor to its antiviral activity. nih.gov

A key aspect of picolinic acid's immunomodulatory activity is its ability to induce cytotoxic macrophages. Research has shown that picolinic acid can activate and enhance the cytotoxicity of mouse peritoneal macrophages in vivo. nih.gov These activated macrophages are capable of lysing different tumor target cells, including MBL-2 lymphoma and Madison 109 lung carcinoma cells. This macrophage activation is believed to be a primary mechanism behind the compound's observed antiproliferative effects in vivo. nih.gov Intraperitoneal treatment with picolinic acid in mice inoculated with tumor cells resulted in a significant increase in lifespan, an effect attributed to macrophage activation. nih.gov

Antimicrobial Activity

Picolinic acid, a natural catabolite of the amino acid L-tryptophan, has demonstrated notable antimicrobial properties. Its activity is often linked to its role as a metal ion chelator, which can disrupt essential metallic-dependent processes in microorganisms.

Research has established that picolinic acid exhibits a broad spectrum of antibacterial activity against various bacterial pathogens. researchgate.net Studies have determined the Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a bacterium, for picolinic acid against several species. For instance, it has shown activity against Serratia marcescens, Klebsiella pneumoniae, Escherichia coli, Shigella flexneri, Bacillus cereus, Proteus vulgaris, and Micrococcus luteus with a MIC of 0.5 mg/mL. researchgate.net Against other bacteria, such as Enterobacter cloacae and Proteus mirabilis, the MIC values were found to be 1.0 mg/mL and 1.5 mg/mL, respectively. researchgate.net A higher MIC of 2.0 mg/mL was reported for its activity against Bacillus subtilis, Staphylococcus aureus, and Lactococcus lactis. researchgate.net The antibacterial effects of picolinic acid and its salts are influenced by pH, with studies showing stronger antimicrobial activity at a lower pH of 5.0 compared to a neutral pH of 7.0. pan.olsztyn.pl

Table 1: Minimum Inhibitory Concentration (MIC) of Picolinic Acid Against Various Bacteria

Bacterial Species MIC (mg/mL)
Serratia marcescens 0.5 researchgate.net
Klebsiella pneumoniae 0.5 researchgate.netscihub.org
Escherichia coli 0.5 researchgate.netscihub.org
Shigella flexneri 0.5 researchgate.netscihub.org
Bacillus cereus 0.5 researchgate.netscihub.org
Proteus vulgaris 0.5 researchgate.netscihub.org
Micrococcus luteus 0.5 researchgate.netscihub.org
Enterobacter cloacae 1.0 researchgate.netscihub.org
Proteus mirabilis 1.5 researchgate.netscihub.org
Bacillus subtilis 2.0 researchgate.netpan.olsztyn.pl
Staphylococcus aureus 2.0 researchgate.netpan.olsztyn.pl
Lactococcus lactis 2.0 researchgate.netscihub.org

Staphylococcus aureus : Picolinic acid has demonstrated antibacterial activity against Staphylococcus aureus, with a reported MIC of 2.0 mg/mL. researchgate.net Further studies have confirmed its inhibitory effect, noting its efficacy at varying pH levels. pan.olsztyn.pl

Pseudomonas aeruginosa : The compound has been shown to inhibit biofilm formation by the opportunistic pathogen Pseudomonas aeruginosa. nih.gov One study found that picolinic acid inhibited biofilm formation by 30% to 33% in various clinical isolates of P. aeruginosa. nih.gov This inhibition of biofilm, a key virulence factor, suggests its potential in addressing infections caused by this bacterium. nih.govnih.gov

Bacillus subtilis : Picolinic acid is active against Bacillus subtilis, with research indicating a MIC value of 2.0 mg/mL. researchgate.net Its sodium and potassium salts also show strong antimicrobial activity against this Gram-positive bacterium. pan.olsztyn.pl

Candida albicans : Picolinic acid exhibits antifungal activity against Candida albicans, an opportunistic yeast. pan.olsztyn.pl Studies have shown that it can inhibit the growth of C. albicans, and this effect is augmented in the presence of murine neutrophils. nih.gov Furthermore, picolinic acid has demonstrated a protective effect in mice against lethal intracerebral infections with C. albicans, significantly reducing yeast growth in the brain and colonization of the kidneys. nih.gov This protection is thought to involve the stimulation of a cytokine response. nih.gov

Picolinic acid has been found to possess significant antimicrobial activity against the Mycobacterium avium complex (MAC), a group of bacteria responsible for infections, particularly in immunocompromised individuals. oup.comnih.gov It demonstrates this activity against both extracellular and intracellular MAC organisms. oup.comresearchgate.net Research has shown that picolinic acid can inhibit the growth of MAC in a dose-dependent manner. oup.com For example, a concentration of 20 mM was found to completely inhibit the growth of a low-virulence MAC strain and even exert a weak bactericidal effect. oup.com The compound's anti-MAC activity is also evident when the bacteria reside within human macrophages and type II alveolar epithelial cells. oup.comnih.gov This effect is believed to be linked to its function as a metal ion chelator. oup.comnih.gov

A noteworthy aspect of picolinic acid's pharmacological profile is its ability to work synergistically with established antibiotics, enhancing their efficacy. oup.comnih.gov This has been particularly studied in the context of MAC infections. oup.comresearchgate.net

Clarithromycin (B1669154) and Rifampin : Picolinic acid potentiates the antimicrobial effects of a two-drug combination of clarithromycin and rifampin against both extracellular and intracellular MAC. oup.comnih.gov This synergistic effect has been observed in MAC residing within macrophages as well as in type II alveolar epithelial cells. oup.comresearchgate.net

Fluoroquinolones : The compound also enhances the activity of some fluoroquinolones, including levofloxacin, sitafloxacin, and gatifloxacin, against MAC. oup.comnih.gov This potentiation of antimicrobial effects suggests that picolinic acid could serve as a useful adjunct in chemotherapy for MAC infections. oup.comresearchgate.net

Table 2: Synergistic Antimicrobial Activity of Picolinic Acid

Antibiotic(s) Target Organism Observed Effect
Clarithromycin / Rifampin Mycobacterium avium complex (MAC) Potentiated antimicrobial effects against extracellular and intracellular MAC. oup.comnih.govresearchgate.net
Fluoroquinolones (Levofloxacin, Sitafloxacin, Gatifloxacin) Mycobacterium avium complex (MAC) Potentiated antimicrobial effects against extracellular and intracellular MAC. oup.comnih.govresearchgate.net

Anti-Proliferative and Anticancer Activities

Beyond its antimicrobial properties, picolinic acid and its derivatives have been investigated for their potential in cancer therapy, showing inhibitory effects on tumor cell growth. oup.comnih.gov

Recent research has focused on the mechanisms underlying the anticancer effects of picolinic acid derivatives. A novel derivative, compound 5, has been shown to induce apoptosis (programmed cell death) in human non-small cell lung cancer cells (A549) through the endoplasmic reticulum (ER) stress pathway. pensoft.net

The endoplasmic reticulum is a crucial organelle for protein folding and cellular homeostasis. pensoft.net The accumulation of unfolded or misfolded proteins leads to ER stress, which can trigger apoptosis. pensoft.net The picolinic acid derivative was found to mediate cytotoxicity in A549 lung cancer cells by inducing apoptotic cell death, as evidenced by fragmented nuclei. pensoft.net This process involved the activation of specific caspases, which are key enzymes in the execution of apoptosis. Specifically, the derivative triggered the activation of caspase-3, caspase-4, and caspase-9. pensoft.netpensoft.net The activation of caspase-4 is a hallmark of ER stress-mediated apoptosis. pensoft.net Furthermore, the treatment enhanced the phosphorylation of eukaryotic initiation factor 2 subunit α (eIF-2α), another indicator of the ER stress pathway activation. pensoft.net These findings highlight a specific molecular mechanism by which a picolinic acid derivative can exert its anti-proliferative effects, suggesting its potential applicability in lung cancer treatment. pensoft.net

Activation of Caspases (e.g., Caspases 3, 4, and 9)

Certain derivatives of picolinic acid have been identified as inducers of apoptosis through the activation of the caspase cascade. In a study involving human non-small cell lung cancer cells (A549), a novel picolinic acid derivative, referred to as compound 5, was shown to trigger the activation of caspases 3, 4, and 9. nih.govnih.govnih.gov The increase in mRNA for these caspases was confirmed through quantitative real-time polymerase chain reaction (qRT-PCR). nih.gov Similarly, another derivative, compound 4C, was found to increase the mRNA levels of caspase 9 and promote its activation in MCF-7 breast cancer cells. researchgate.net The activation of these specific caspases is a key indicator of induced apoptotic cell death. Caspases are a family of protease enzymes that play essential roles in programmed cell death; caspase-9 is a key initiator caspase in the intrinsic apoptosis pathway, while caspase-3 is a primary executioner caspase. biorxiv.org

Effects on Cytochrome C Release and Smac/DIABLO Release

The mechanism by which picolinic acid derivatives induce apoptosis appears to vary depending on the specific compound and cell line. Research on compound 5 in A549 lung cancer cells demonstrated that while it activated caspases, it did not cause the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govnih.gov However, treatment with this compound did lead to a significant release of the Second mitochondria-derived activator of caspase/direct inhibitor of apoptosis-binding protein with low isoelectric point (Smac/DIABLO). nih.govnih.gov Smac/DIABLO is a mitochondrial protein that promotes apoptosis by inhibiting the function of Inhibitor of Apoptosis Proteins (IAPs), which would otherwise block caspase activity. researchgate.net

In contrast, studies on a different derivative, compound 4C, in MCF-7 breast cancer cells showed an enhanced release of cytochrome c from the mitochondria. researchgate.net This finding suggests the initiation of the intrinsic apoptotic pathway, which is typically characterized by cytochrome c release leading to the activation of caspase-9. researchgate.net

Inhibition of EGFR Kinase Domain

Derivatives of picolinic acid have been investigated for their potential to inhibit the epidermal growth factor receptor (EGFR) kinase domain, a key target in cancer therapy. A molecular docking study analyzing several new picolinic acid derivatives suggested a strong binding affinity for the EGFR kinase pocket, indicating they could occupy the critical active site. nih.gov Specifically, one derivative, compound 4C, was shown to have an EGFR kinase inhibitory activity with an IC50 value of 7.15 µM. researchgate.net This experimental finding was supported by molecular docking analyses, which positioned compound 4C as a potential EGFR kinase inhibitor. researchgate.net

Effects on Specific Cancer Cell Lines (e.g., A549 lung cancer cells)

The anticancer activity of picolinic acid derivatives has been shown to be specific to certain cancer cell lines. One derivative, compound 5, exhibited selective cytotoxicity against A549 human non-small cell lung cancer cells, with a 50% growth inhibition (GI50) concentration of 99.93 µM after 48 hours. nih.govnih.govnih.gov This effect was mediated through the induction of apoptosis. nih.govnih.gov Notably, this compound did not show significant activity against MCF-7 breast cancer cells or normal cell lines. nih.govnih.gov

Conversely, a different derivative, compound 4C, was effective against the MCF-7 breast cancer cell line (GI50 = 86.8 µg/mL) but was not active against A549 lung cancer cells. researchgate.net These findings underscore the structural specificity of picolinic acid derivatives in targeting different types of cancer cells.

CompoundCell LineEffectKey FindingsCitations
Picolinic Acid Derivative (Compound 5)A549 (Lung Cancer)Cytotoxicity / Apoptosis InductionActivated caspases 3, 4, and 9; promoted Smac/DIABLO release but not cytochrome c release. GI50 = 99.93 µM. nih.govnih.govnih.gov
Picolinic Acid Derivative (Compound 4C)MCF-7 (Breast Cancer)Cytotoxicity / Apoptosis InductionActivated caspase 9; promoted cytochrome c release; inhibited EGFR kinase. GI50 = 86.8 µg/mL. researchgate.net
Picolinic Acid Derivative (Compound 5)MCF-7 (Breast Cancer)No significant cytotoxicityCompound showed selectivity for A549 cells over MCF-7 cells. nih.govnih.gov
Picolinic Acid Derivative (Compound 4C)A549 (Lung Cancer)No significant cytotoxicityCompound showed selectivity for MCF-7 cells over A549 cells. researchgate.net

Neuroprotective Effects

Picolinic acid is an endogenous metabolite of L-tryptophan produced via the kynurenine (B1673888) pathway. This pathway and its metabolites are crucial in the central nervous system, and disruptions have been linked to several inflammatory and neurodegenerative diseases. Picolinic acid has demonstrated a range of neuroprotective activities. One of its key neuroprotective functions is its ability to counteract the excitotoxic effects of quinolinic acid, another metabolite in the same pathway. Quinolinic acid is a known neurotoxin that acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor, leading to neuronal damage. Picolinic acid antagonizes this toxicity through a mechanism that is still under investigation. Its role as a chelating agent for metal ions like zinc and iron may also contribute to its neuroprotective properties.

Involvement in Endosomal Pathways

Picolinic acid is understood to be involved in cellular trafficking events, including endosomal pathways. The endocytic pathway is critical for nutrient uptake, signal transduction, and maintaining cellular homeostasis.

While the involvement of picolinic acid in endosomal pathways is recognized, the precise molecular mechanisms by which it may modulate the biogenesis of early endosomes, such as through the regulation of the kinase PIKfyve, are not detailed in the currently available scientific literature. Inhibition of PIKfyve is known to disrupt endosomal trafficking and lead to the formation of enlarged endosomes, but a direct regulatory link to picolinic acid has not been established in the searched sources. nih.gov

Impact on Trafficking and Proteolysis of Endocytosed Protein Cargos

Decarboxylation by Microorganisms (e.g., Bordetella bronchiseptica)

Picolinic acid can be utilized by various microorganisms as a source of carbon and nitrogen. One such bacterium, Bordetella bronchiseptica, a pathogen known to cause respiratory diseases in mammals, possesses the genetic machinery to degrade picolinic acid. mdpi.com This degradation is a crucial metabolic capability, allowing the bacterium to potentially utilize host-derived picolinic acid, a metabolite of L-tryptophan. chemrxiv.org The catabolism of picolinic acid in these bacteria involves a series of enzymatic reactions, central to which is the process of decarboxylation.

Bordetella bronchiseptica harbors a pic gene cluster that encodes the enzymes necessary for the breakdown of picolinic acid. mdpi.com The organization of this gene cluster is similar to that found in other picolinic acid-degrading bacteria like Alcaligenes faecalis. mdpi.com The pathway initiates with the hydroxylation of picolinic acid, followed by further enzymatic modifications that ultimately lead to a decarboxylation step.

Enzymatic Transformation of Picolinic Acid Derivatives

The enzymatic transformation of picolinic acid derivatives in Bordetella bronchiseptica culminates in a key decarboxylation reaction. Research has identified and characterized the enzyme responsible for this step as 3,6-dihydroxypicolinic acid (3,6DHPA) decarboxylase, encoded by the picC gene. mdpi.com

The degradation pathway proceeds as follows:

Picolinic acid is first hydroxylated to form 6-hydroxypicolinic acid.

This intermediate is then further hydroxylated to yield 3,6-dihydroxypicolinic acid (3,6DHPA).

The 3,6DHPA decarboxylase then catalyzes the removal of a carboxyl group from 3,6DHPA, resulting in the formation of 2,5-dihydroxypyridine (B106003). mdpi.com

This decarboxylase from B. bronchiseptica RB50 has been overexpressed in E. coli and purified for characterization. The enzyme, designated PicCRB50, shares a 75% amino acid similarity with the corresponding enzyme from Alcaligenes faecalis. mdpi.com

Detailed kinetic studies of the purified PicCRB50 have provided insights into its efficiency and optimal operating conditions.

Enzymatic Properties of 3,6-dihydroxypicolinic acid decarboxylase (PicCRB50) from Bordetella bronchiseptica RB50
ParameterValueReference
Optimal pH7.0 mdpi.com
Optimal Temperature35 °C mdpi.com
Km for 3,6DHPA20.41 ± 2.60 μM mdpi.com
kcat7.61 ± 0.53 s-1 mdpi.com

This enzymatic transformation is a critical step in the complete degradation of the pyridine (B92270) ring of picolinic acid, allowing the bacterium to assimilate the carbon and nitrogen for its growth and survival. The characterization of this decarboxylase provides a deeper understanding of the microbial catabolism of pyridine derivatives in pathogenic bacteria. mdpi.com

Vi. Analytical Methodologies for Picolinic Acid Hydrochloride in Research

Chromatographic Techniques

Chromatographic methods are fundamental in the analysis of picolinic acid, offering robust separation from complex biological sample components. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when interfaced with Mass Spectrometry (MS), provide the selectivity and sensitivity required for accurate quantification.

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used platform for the analysis of tryptophan metabolites, including picolinic acid. nih.gov These methods often utilize reversed-phase columns, such as C18, to separate analytes based on their hydrophobicity. nih.gov However, the polar nature of picolinic acid can present challenges for retention and separation on these columns. nih.gov As a result, many HPLC-MS methods can be time-consuming, sometimes requiring gradient elution or specialized columns to achieve adequate separation from isomers like quinolinic acid. nih.gov In comparative studies, while HPLC-MS/MS is a viable technique, it may show only partial resolution of picolinic acid from its isomers. nih.gov

Table 1: HPLC-MS/MS Parameters for Picolinic Acid Analysis
ParameterDescriptionSource
Separation PrincipleTypically utilizes reversed-phase chromatography (e.g., C18 columns) where separation is based on the analyte's hydrophobicity. nih.gov
ChallengesPicolinic acid is a polar compound, making it difficult to retain and separate on common C18 columns, often resulting in partial resolution from isomers like quinolinic acid. nih.gov
OptimizationMethods may require time-consuming gradient elution or the use of specialized chromatographic columns to improve separation. nih.gov
DetectionTandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection following chromatographic separation. nih.gov
Table 2: GC-MS Considerations for Picolinic Acid Analysis
ParameterDescriptionSource
PrerequisiteRequires sample derivatization to create volatile and thermally stable analytes suitable for the gas phase separation. nih.gov
DisadvantageThe mandatory derivatization step adds complexity and time to the sample preparation process. nih.gov
ApplicationHas been used for the separation and detection of various tryptophan metabolites in biological samples. nih.gov

Chip-based nano-liquid chromatography-mass spectrometry (nanoLC-MS) has gained interest due to its high sensitivity and minimal sample consumption. nih.gov This microfluidic-based approach integrates the analytical column and electrospray emitter onto a single chip, reducing dead volumes and improving efficiency. However, when applied to the analysis of picolinic acid and its isomer quinolinic acid, this technique has been observed to result in the co-elution of these compounds, indicating a lack of separation selectivity despite the fast run times. nih.gov

Table 3: Performance of Chip-based NanoLC-MS for Picolinic Acid
ParameterFindingSource
AdvantagesOffers minimal sample consumption and high sensitivity. nih.gov
Performance IssueObserved co-elution of picolinic acid and quinolinic acid, indicating poor separation selectivity for these isomers. nih.gov
Run TimeProvides fast analysis times. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a superior alternative to conventional HPLC and GC methods for analyzing small, polar, and charged metabolites like picolinic acid. nih.gov This technique separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte, offering high separation efficiency and resolution. nih.gov

A comparative analysis of HPLC-ESI-MS/MS, nanoLC-Chip/ESI-MS, and CE-ESI-MS/MS for the analysis of picolinic acid and quinolinic acid concluded that the CE-ESI-MS/MS method was the best approach. nih.gov It provided better separation selectivity, symmetrical peak shapes, and the highest signal-to-noise ratio, which are essential for the accurate analysis of these compounds. nih.gov The developed CE-ESI-MS/MS assay demonstrated high resolution, specificity, and sensitivity, with a total analysis time of approximately 12 minutes, including sample preparation. nih.govresearchgate.net

The performance of the CE-MS/MS method for picolinic acid analysis is highly dependent on the optimization of several key parameters. The use of a quaternary ammonium (B1175870) coated capillary has been shown to be particularly effective. nih.gov To enhance sensitivity and improve peak shape, a simple stacking procedure can be employed, which involves the inclusion of acetonitrile (B52724) in the sample matrix, such as artificial cerebrospinal fluid (CSF). nih.gov

The method demonstrates excellent precision, with intra-day and inter-day repeatability of migration times and peak areas showing relative standard deviations (RSD) of less than 2.0% and 2.5%, respectively. nih.govresearchgate.net Calibration curves for picolinic acid in an artificial CSF matrix showed good linearity over a concentration range of 0.02–10 μM. nih.govresearchgate.net

Table 4: Optimized CE-MS/MS Method Performance
ParameterOptimized Condition/ResultSource
Capillary TypeQuaternary ammonium coated capillary provides the best separation selectivity and peak shape. nih.gov
Sensitivity EnhancementInclusion of acetonitrile in the sample (stacking) improves peak shape and sensitivity. nih.gov
Linearity Range (PA)0.02 to 10 μM in artificial CSF (R² = 0.9958). nih.gov
Repeatability (Intra/Inter-day)Migration time RSD < 2.0%; Peak area RSD < 2.5%. nih.govresearchgate.net
Total Analysis TimeApproximately 12 minutes, including sample preparation. nih.govresearchgate.net

The analysis of picolinic acid in complex biological matrices like cerebrospinal fluid (CSF) requires an effective sample preparation protocol to remove interferences such as proteins and high levels of salt, which can cause band broadening and reduced sensitivity in CE. nih.gov

A straightforward and effective sample preparation method involves protein precipitation. For CSF samples, an aliquot of the sample is first spiked with an internal standard. Subsequently, acetonitrile (ACN) is added to the sample (e.g., to a final concentration of 50% v/v) to precipitate proteins and prepare the sample for injection. nih.gov Artificial CSF can be used as a surrogate matrix to generate calibration curves for quantification. nih.govresearchgate.net This artificial matrix is prepared by dissolving a specific mixture of salts, including sodium chloride, potassium chloride, calcium chloride, and magnesium chloride, in deionized water. nih.gov

Potentiometric Titration for pKa Determination

Potentiometric titration is a widely utilized and fundamental technique for determining the acid dissociation constant (pKa) of ionizable compounds like picolinic acid. nih.gov The method involves the stepwise addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the analyte (picolinic acid hydrochloride) while monitoring the resulting change in pH with a calibrated pH electrode. creative-bioarray.comdergipark.org.tr The pKa value, which represents the pH at which the acid is 50% dissociated, can be identified from the inflection point of the resulting sigmoid titration curve. nih.gov

The experimental setup typically involves dissolving a precise amount of the compound in a solution of constant ionic strength, often maintained with a salt like potassium chloride, to ensure consistent activity coefficients throughout the titration. creative-bioarray.com The solution is often purged with an inert gas, such as nitrogen, to remove dissolved carbon dioxide, which could interfere with the pH measurements. creative-bioarray.com The titration is performed by adding small, precise volumes of the titrant and recording the pH after each addition until the pH stabilizes, continuing well past the equivalence point. dergipark.org.tr The data of pH versus the volume of titrant added is plotted, and the pKa can be determined from the midpoint of the buffer region or by analyzing the first derivative of the titration curve, where the inflection point appears as a maximum. dergipark.org.trresearchgate.net

For picolinic acid, which has two ionizable groups (the carboxylic acid and the pyridine (B92270) nitrogen), potentiometric titration can elucidate two distinct pKa values. Research has shown the pKa for the carboxylic acid group (pKa1) is approximately 1, while the pKa for the pyridine moiety (pKa2) is around 5.52. hmdb.cadrugbank.com

Ionizable GroupReported pKa ValueReference Method
Carboxylic Acid (pKa1)~1.0ChemAxon
Pyridine Nitrogen (pKa2)~5.52ChemAxon

Quality Control and Purity Assessment (e.g., HPLC, Titration Analysis)

Ensuring the quality and purity of this compound is critical for research applications. High-Performance Liquid Chromatography (HPLC) and acid-base titration are standard analytical methods employed for this purpose. Commercial suppliers often specify a purity of ≥98.0% determined by both HPLC and titration analysis. avantorsciences.com

HPLC Analysis: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For picolinic acid, a common approach is reversed-phase HPLC using a C18 column. nih.govscribd.com The mobile phase typically consists of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile, with the pH adjusted to control the ionization state of the analyte and achieve optimal separation. nih.govscribd.com For instance, one method uses a mobile phase of methanol and water (20:80 ratio) with the pH adjusted to 2.5 using orthophosphoric acid. scribd.com Detection is commonly performed using a UV detector, with the wavelength set to a value where picolinic acid exhibits strong absorbance, such as 264 nm. scribd.com The purity is determined by comparing the peak area of the main component to the total area of all detected peaks.

A more advanced HPLC method involves postcolumn derivatization to enhance detection sensitivity. nih.govnih.gov In one such method, the column effluent containing picolinic acid is mixed with a zinc acetate (B1210297) solution and then irradiated with UV light. This process generates a fluorescent compound that can be measured with high sensitivity, allowing for a detection limit as low as 0.30 pmol. nih.govnih.gov

ParameterHPLC Method ExampleReference
ColumnC18 (ODS), 250 x 4.6 mm, 5 µm scribd.com
Mobile PhaseMethanol:Water (20:80), pH 2.5 with Orthophosphoric Acid scribd.com
Flow Rate1.0 mL/min scribd.com
DetectionUV at 264 nm scribd.com
Purity Specification≥98.0% avantorsciences.com

Development of Novel Analytical Methods for Residue Determination (e.g., 6-Chloropicolinic Acid)

The determination of picolinic acid derivatives, such as the metabolite and environmental residue 6-chloropicolinic acid (6-CPA), is crucial for environmental monitoring and food safety. scirp.org Due to the low concentration levels and complexity of matrices like soil and agricultural products, highly sensitive and selective novel analytical methods are continuously being developed. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for this purpose. scirp.orgresearchgate.net

A recently developed method for determining 6-CPA residues in various crop matrices demonstrates the typical workflow. scirp.org The process begins with an efficient extraction of 6-CPA from the sample using an alkaline solution, such as 0.1 N sodium hydroxide (B78521). scirp.org This is followed by a sample cleanup step using solid-phase extraction (SPE) with C18 or carbon cartridges to remove interfering matrix components. scirp.org

The final analysis is performed by LC-MS/MS, which provides excellent selectivity and sensitivity. scirp.org The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 6-CPA are monitored, minimizing the likelihood of false positives. This approach allows for very low detection limits. For 6-CPA, the lower level method validation (LLMV) can be as low as 0.050 µg∙g⁻¹. scirp.org The robustness of such methods is confirmed through validation studies that assess parameters like recovery, precision, and linearity. scirp.org

ParameterLC-MS/MS Method for 6-Chloropicolinic AcidReference
Analyte6-Chloropicolinic Acid (6-CPA) scirp.org
Extraction Solvent0.1 N Sodium Hydroxide (NaOH) scirp.org
CleanupC18 or Carbon Solid Phase Extraction (SPE) scirp.org
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) scirp.orgresearchgate.net
Recovery Rate66% - 90% scirp.org
Lower Level Method Validation (LLMV)0.050 µg∙g⁻¹ scirp.org

Vii. Material Science and Optical Applications of Picolinic Acid Hydrochloride Crystals

Crystal Growth Methods (e.g., Slow Evaporation Method)

The primary method for growing picolinic acid hydrochloride single crystals is the slow evaporation technique. academicjournals.orgacademicjournals.org This process begins with the synthesis of PHCL by dissolving picolinic acid and hydrochloric acid in a 1:1 molar ratio in distilled water. academicjournals.org The solution is continuously stirred to ensure homogeneity, then filtered and left undisturbed at room temperature. academicjournals.org

Through spontaneous nucleation, small, transparent seed crystals form. academicjournals.org A high-quality, defect-free seed crystal is then selected and suspended in the mother solution. academicjournals.org As the solvent slowly evaporates at a constant temperature, monomers from the solution deposit onto the seed crystal, facilitating the growth of large-sized single crystals. academicjournals.org This method has been successfully used to grow bulk single crystals of PHCL with dimensions suitable for various characterization studies. nih.gov

Nonlinear Optical (NLO) Properties

This compound is classified as a semiorganic nonlinear optical (NLO) material. academicjournals.orgnih.gov NLO materials are crucial in photonics and optoelectronics because they can alter the properties of light, such as its frequency, phase, or amplitude, which is a vital process for applications like laser technology and optical signal processing. academicjournals.org The NLO characteristics of PHCL stem from its molecular structure, which combines the high optical nonlinearity of organic materials with the favorable thermal and mechanical stability of inorganic materials. academicjournals.org

The nonlinear optical property of this compound crystals is definitively confirmed through the Kurtz-Perry powder technique. academicjournals.org When a high-intensity laser beam, such as from a Q-switched Nd:YAG laser operating at a wavelength of 1064 nm, is directed at a powdered sample of the PHCL crystal, a visible green radiation is emitted. academicjournals.orgacademicjournals.org This emission is the result of second harmonic generation (SHG), a phenomenon where the NLO material doubles the frequency of the incident light, effectively halving its wavelength. The observation of this green light provides clear evidence of the crystal's NLO activity. academicjournals.org

The efficiency of the second harmonic generation in this compound has been quantitatively measured and compared to a standard reference material, potassium dihydrogen phosphate (B84403) (KDP). academicjournals.org In these tests, the SHG signal generated by the PHCL sample was significantly higher than that produced by KDP under identical conditions. academicjournals.org Research indicates that the SHG efficiency of this compound is approximately 1.6 times greater than that of KDP crystals. academicjournals.org This superior NLO efficiency makes PHCL a promising candidate for various NLO device applications. academicjournals.org

MaterialRelative SHG EfficiencyReference
This compound (PHCL)1.6 academicjournals.org
Potassium Dihydrogen Phosphate (KDP)1.0 (Reference) academicjournals.org

Optical Transmission Studies (UV-Vis-NIR)

The optical transmission properties of this compound crystals are analyzed using UV-Vis-NIR spectroscopy. academicjournals.orgnih.gov This technique measures the amount of light that passes through the crystal over a wide range of wavelengths, typically from the ultraviolet (UV) to the near-infrared (NIR) regions (200 nm to 1000 nm). academicjournals.org The resulting transmission spectrum reveals the "optical window" of the material—the wavelength range where it is highly transparent. nih.gov For PHCL, the spectrum shows good transparency in the visible and NIR regions, which is a critical requirement for optical materials used in devices that operate within this range. academicjournals.org

A key parameter derived from the UV-Vis-NIR spectrum is the UV cut-off wavelength, which marks the lower limit of the material's transparency range. academicjournals.org Below this wavelength, the material strongly absorbs light. The UV cut-off for this compound has been determined to be 195 nm. academicjournals.orgacademicjournals.org This wide transparency window, extending deep into the UV region, is an advantageous property for NLO applications. academicjournals.org

PropertyValueReference
UV Cut-off Wavelength195 nm academicjournals.orgacademicjournals.org

Dielectric Properties

Dielectric studies are performed on this compound crystals to understand their response to an external electric field. academicjournals.org The dielectric constant and dielectric loss of the crystal are measured over a range of frequencies (e.g., 50 Hz to 5 MHz) and at various temperatures. academicjournals.orgacademicjournals.org

Typically, for PHCL, both the dielectric constant and dielectric loss are high at lower frequencies and decrease as the frequency increases, eventually reaching a constant value at higher frequencies. academicjournals.org This behavior is attributed to the contribution of different types of polarization (space charge, orientational, ionic, and electronic) at different frequencies. The high dielectric constant at low frequencies is primarily due to space charge polarization. academicjournals.org The variation in dielectric properties with temperature is linked to thermally generated charge carriers. academicjournals.org These characteristics are important for the potential use of PHCL in microelectronic and NLO devices. academicjournals.org

Frequency RangeDielectric ConstantDielectric Loss
Low FrequenciesHighHigh
High FrequenciesDecreases to a constant valueDecreases to a constant value

Dielectric Constant and Dielectric Loss Measurements

The dielectric properties of this compound (PHCL) crystals, specifically their dielectric constant and dielectric loss, have been investigated across a range of frequencies and temperatures. academicjournals.org Such studies are crucial for understanding the electrical behavior of the material and assessing its potential for applications in fields like microelectronics, where low dielectric constant and loss are often desirable to minimize power dissipation and signal delay. academicjournals.org

The dielectric constant of a material is a measure of its ability to store electrical energy in an electric field, while the dielectric loss quantifies the dissipation of this energy. In the case of this compound single crystals, measurements were conducted in the frequency spectrum of 50 Hz to 5 MHz at various temperatures. academicjournals.org

Research findings indicate that for PHCL crystals, both the dielectric constant and dielectric loss are high at lower frequencies and decrease significantly as the frequency increases. academicjournals.org This behavior is a typical characteristic of dielectric materials. The high values at low frequencies are attributed to the contribution of different types of polarization: space charge, orientational, ionic, and electronic polarization. As the frequency of the applied electric field increases, the dipoles associated with these polarization mechanisms can no longer keep up with the rapid field oscillations, leading to a drop in the dielectric constant.

The space charge polarization, arising from the accumulation of charges at the crystal's electrode interface, is particularly influential at low frequencies and higher temperatures. The reduction in dielectric constant with increasing frequency suggests that space charge polarization plays a significant role. The low and relatively constant value of the dielectric constant at higher frequencies is a result of the diminishing contributions from the slower polarization mechanisms, with electronic polarization being the primary contributor in this region.

Similarly, the dielectric loss tangent (tan δ) also shows a marked decrease with increasing frequency. The high dielectric loss observed at lower frequencies is linked to the energy required to move the loosely bound charge carriers, which contribute to space charge polarization. As the frequency increases, the rapid field reversals mean that there is less time for charge carrier movement, resulting in lower energy loss. The low dielectric loss at high frequencies is an important characteristic, suggesting that this compound crystals possess good optical quality and may be suitable for applications in nonlinear optics and the microelectronics industry. academicjournals.org

The variation of these dielectric properties with temperature has also been noted. At lower temperatures, crystal expansion and both electronic and ionic polarizations are the main influencing factors. academicjournals.org Conversely, at higher temperatures, the variations are primarily attributed to thermally generated charge carriers and the presence of impurity dipoles. academicjournals.org

Dielectric Properties of this compound

Frequency (Hz) Dielectric Constant (ε') Dielectric Loss (tan δ)
50 High High
... ... ...
5M Low Low

Mechanical Properties (e.g., Vickers Microhardness Tester)

The mechanical strength of this compound crystals is a critical parameter that determines their suitability for practical device applications, as it relates to their durability and resistance to damage during handling, cutting, and polishing. A common method for evaluating the mechanical behavior of these crystals is through Vickers microhardness testing. academicjournals.org

The Vickers microhardness test involves indenting the crystal surface with a diamond pyramid indenter under a specific load for a set duration. The resulting indentation is then measured, and the Vickers hardness number (Hv) is calculated. This value provides insight into the material's resistance to plastic deformation.

For this compound single crystals, Vickers microhardness analysis has been performed to determine their mechanical strength. academicjournals.org The results of these tests reveal important information about the material's hardness and its response to applied stress. The hardness of a material is influenced by factors such as the strength of the intermolecular bonds within the crystal lattice.

Studies have shown that the Vickers microhardness number for this compound crystals is not constant but varies with the applied load. This phenomenon, known as the indentation size effect (ISE), is commonly observed in crystalline materials. Typically, the hardness value is higher at lower loads and decreases as the load increases. This behavior can be explained by various models, including the normal indentation size effect.

The mechanical properties of this compound are essential for understanding its potential for fabrication into optical and electronic components. A material with sufficient hardness is more likely to withstand the rigors of manufacturing and maintain its structural integrity in a device. The data obtained from Vickers microhardness testing is therefore crucial for the practical implementation of these crystals in material science and technology. academicjournals.org

Vickers Microhardness of this compound

Applied Load (g) Vickers Hardness Number (Hv)
Sample Data Point 1 Value
Sample Data Point 2 Value
Sample Data Point 3 Value

Viii. Environmental and Biodegradation Studies

Microbial Degradation Pathways of Picolinic Acid

The biodegradation of picolinic acid by microorganisms is a key process in its environmental breakdown. Various bacteria, including both Gram-positive and Gram-negative species, have demonstrated the ability to utilize picolinic acid as their sole source of carbon, nitrogen, and energy under aerobic conditions. mdpi.comnih.govmdpi.com The initial and critical step in the bacterial degradation of picolinic acid involves an oxidative attack on the N-heterocyclic ring, typically through hydroxylation. mdpi.com

Research has identified several bacterial genera capable of degrading picolinic acid, such as Alcaligenes, Arthrobacter, Burkholderia, Comamonas, Rhodococcus, and Streptomyces. mdpi.comchemicalbook.com

A detailed catabolic pathway has been elucidated in the bacterium Alcaligenes faecalis JQ135, which involves a specific gene cluster designated as pic. nih.gov This pathway outlines the sequential breakdown of picolinic acid into common metabolic intermediates. nih.gov

The degradation process in A. faecalis JQ135 proceeds as follows:

Picolinic acid is first hydroxylated at the C6 position by the enzyme picolinic acid dehydrogenase (PicA) to form 6-hydroxypicolinic acid (6HPA). nih.gov

6HPA undergoes a second hydroxylation by a four-component monooxygenase (PicB) to yield 3,6-dihydroxypicolinic acid (3,6DHPA). nih.gov

The enzyme PicC, a decarboxylase, then converts 3,6DHPA into 2,5-dihydroxypyridine (B106003) (2,5DHP). nih.gov

The pyridine (B92270) ring of 2,5DHP is subsequently cleaved by 2,5DHP 5,6-dioxygenase (PicD). nih.gov

The resulting product is further processed through a series of enzymatic steps catalyzed by N-formylmaleamic acid deformylase (PicE), maleamic acid amidohydrolase (PicF), and maleic acid isomerase (PicG), ultimately leading to the formation of fumaric acid, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov

Similarly, the Gram-positive bacterium Rhodococcus sp. PA18 has been shown to metabolize picolinic acid, with 6-hydroxypicolinic acid identified as the primary metabolite. mdpi.com The discovery of homologous pic gene clusters in a wide range of Alpha-, Beta-, and Gammaproteobacteria suggests that this degradation pathway is widespread in the microbial world. nih.gov

Table 1: Key Enzymes and Intermediates in the Picolinic Acid Degradation Pathway in Alcaligenes faecalis JQ135

Step Substrate Enzyme Product
1 Picolinic Acid PicA (PA dehydrogenase) 6-Hydroxypicolinic Acid (6HPA)
2 6-Hydroxypicolinic Acid (6HPA) PicB (6HPA monooxygenase) 3,6-Dihydroxypicolinic Acid (3,6DHPA)
3 3,6-Dihydroxypicolinic Acid (3,6DHPA) PicC (Decarboxylase) 2,5-Dihydroxypyridine (2,5DHP)
4 2,5-Dihydroxypyridine (2,5DHP) PicD (2,5DHP 5,6-dioxygenase) N-Formylmaleamic Acid
5 N-Formylmaleamic Acid PicE (N-formylmaleamic acid deformylase) Maleamic Acid
6 Maleamic Acid PicF (Maleamic acid amidohydrolase) Maleic Acid
7 Maleic Acid PicG (Maleic acid isomerase) Fumaric Acid

Source: nih.gov

Potential for Bioremediation and Detoxification

The ability of various microorganisms to completely degrade picolinic acid highlights its potential for bioremediation and the detoxification of contaminated environments. mdpi.comnih.gov Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances. Since picolinic acid is considered hazardous, its removal from polluted ecosystems is crucial for environmental health. mdpi.com

Several bacterial strains with high degradation efficiency have been isolated from contaminated sites. For instance, Rhodococcus sp. PA18, isolated from farmland soil, can completely degrade 100 mg/L of picolinic acid within 24 hours. mdpi.com Another example, Burkholderia sp. ZD1, was able to fully degrade initial picolinic acid concentrations ranging from 25 to 300 mg/L. nih.gov The capacity of these strains to use picolinic acid as a sole carbon and energy source makes them ideal candidates for bioremediation strategies in soil and water. mdpi.comnih.gov

The detoxification process is effective because the microbial degradation pathways convert the toxic pyridine derivative into central metabolic intermediates like fumaric acid. mdpi.comnih.gov These intermediates can then be readily assimilated into the cell's normal metabolic cycles, such as the tricarboxylic acid cycle, for energy production and biomass synthesis. mdpi.com The widespread distribution of the pic gene cluster across different bacterial classes suggests that the potential for picolinic acid bioremediation is not limited to a few isolated species but is a more common trait in microbial communities. nih.gov This inherent microbial capacity provides a promising and environmentally sustainable approach to detoxifying sites contaminated with picolinic acid. mdpi.com

Table 2: Examples of Picolinic Acid-Degrading Bacteria and their Bioremediation Potential

Microorganism Key Findings Bioremediation Relevance
Rhodococcus sp. PA18 Completely degrades 100 mg/L of picolinic acid in 24 hours. Uses it as a sole carbon and energy source. mdpi.com High potential for use in the bioremediation of environments polluted with picolinic acid. mdpi.com
Alcaligenes faecalis JQ135 Possesses the pic gene cluster for complete degradation of picolinic acid to fumaric acid. nih.gov Provides a genetic basis for detoxification and potential for bioaugmentation in contaminated sites. nih.gov
Burkholderia sp. ZD1 Completely degrades picolinic acid in concentrations from 25 to 300 mg/L. nih.gov Effective degrader over a range of contaminant concentrations, suitable for bioremediation applications. nih.gov
Streptomyces sp. Z2 A nitrobenzene-degrading strain also capable of degrading 2-picolinic acid. chemicalbook.com Demonstrates the versatile catabolic capabilities of some bacteria, potentially useful in co-contaminated sites. chemicalbook.com

Source: mdpi.comnih.govchemicalbook.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
2,5-dihydroxypyridine
3,6-dihydroxypicolinic acid
6-hydroxypicolinic acid
Fumaric acid
Maleamic acid
Maleic acid
N-formylmaleamic acid
Picolinic acid

Ix. Future Perspectives and Translational Research

Clinical Development Potential as a Broad-Spectrum Antiviral

Picolinic acid has demonstrated notable broad-spectrum antiviral activity, positioning it as a promising candidate for further clinical development. nih.govmssm.edu Research has established its efficacy against a range of enveloped viruses, including significant human pathogens like Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A Virus (IAV), flaviviruses, and herpes simplex virus. nih.govmssm.edu The primary mechanism of action involves inhibiting the entry of these viruses into host cells. nih.gov

Pre-clinical studies have yielded encouraging results. In animal models, picolinic acid has been shown to mitigate the replication and pathogenesis of both SARS-CoV-2 and IAV. nih.govnih.gov For instance, when tested against SARS-CoV-2 in Syrian hamster models and IAV in BALB/c murine models, the compound effectively reduced viral load in the lungs and protected the animals from infection. nih.goviasgyan.in This selective activity against enveloped viruses, which are responsible for a majority of prevalent and pandemic-potential diseases, underscores its therapeutic promise. iasgyan.innewindianexpress.com

The potential of picolinic acid as a broad-spectrum antiviral is significant, offering a possible countermeasure for emerging and re-emerging viral threats. nih.gov Its ability to target a common mechanism—viral entry via membrane fusion—suggests a higher barrier to the development of viral resistance compared to agents that target specific viral proteins. nih.goviasgyan.in The promising pre-clinical efficacy paves the way for necessary human clinical trials to validate its safety and effectiveness as a therapeutic agent against COVID-19 and other viral diseases. nih.goviasgyan.in

Table 1: Summary of Pre-clinical Antiviral Efficacy of Picolinic Acid

Virus Animal Model Key Findings Reference
SARS-CoV-2 Syrian Hamster Protected animals from infection; Reduced viral load in lungs. nih.gov, iasgyan.in
Influenza A Virus (IAV) BALB/c Murine Restricted IAV replication and pathogenesis. nih.gov, thailandmedical.news

Further Elucidation of Mechanisms of Action

The primary antiviral mechanism of picolinic acid has been identified as the inhibition of viral entry. nih.gov It achieves this by interfering with the fusion of the viral envelope with the host cell membrane. iasgyan.innews-medical.net More specifically, mechanistic studies have revealed a multi-pronged approach:

Compromising Viral Membrane Integrity: The compound directly targets the physical structure of the viral membrane. nih.govnih.gov

Inhibiting Virus-Cellular Membrane Fusion: It actively blocks the fusion process that is essential for the viral genome to enter the host cell. nih.goviasgyan.in

Interfering with Cellular Endocytosis: Picolinic acid disrupts endocytic vesicle trafficking, a pathway that many viruses exploit for entry. nih.govthailandmedical.news

Despite this understanding, further research is required. Current efforts are focused on enhancing the compound's stability, efficacy, and absorption within the body, as its natural form is often excreted quickly. newindianexpress.com A deeper molecular-level understanding of its interaction with viral and cellular membranes could lead to the design of more potent derivatives.

Development of Picolinic Acid Hydrochloride Derivatives for Specific Therapeutic Targets

The core structure of picolinic acid serves as a valuable scaffold for the synthesis of new chemical entities with tailored therapeutic activities. nih.govresearchgate.net Recognizing its potential, researchers have begun designing and synthesizing novel derivatives to target specific diseases beyond viral infections, particularly in oncology. pensoft.net

One notable area of development is in cancer therapy. The Epidermal Growth Factor Receptor (EGFR) is a key molecular target in many epithelial tumors, including non-small cell lung cancer (NSCLC). pensoft.net Researchers have synthesized a series of new picolinic acid derivatives and evaluated their potential as EGFR kinase inhibitors. Molecular docking studies have shown that these compounds can effectively bind to the critical kinase pocket of EGFR, suggesting their potential to disrupt cancer cell growth and survival. pensoft.net

The versatility of the pyridine (B92270) carboxylic acid structure allows for the creation of a diverse library of compounds. nih.gov Historical drug development has shown that isomers of pyridine carboxylic acid have given rise to a wide array of drugs for conditions ranging from tuberculosis to hyperlipidemia and HIV/AIDS. researchgate.net By modifying the picolinic acid backbone, it is possible to optimize properties like binding affinity, selectivity, and pharmacokinetic profiles for specific targets. This ongoing research seeks to harness the therapeutic potential of picolinic acid derivatives for a new generation of targeted medicines. newindianexpress.comnih.gov

Applications in Material Science and Photonics

Beyond its biomedical potential, this compound (PHCL) has been identified as a promising semi-organic nonlinear optical (NLO) material. nih.gov NLO materials are crucial for photonic technologies, as they can manipulate the properties of light, enabling applications in optical communication, laser technology, and sensing. mdpi.com

Single crystals of PHCL have been successfully grown and characterized. nih.gov Studies using X-ray diffraction (XRD), FT-IR spectroscopy, and UV-Vis-NIR analysis have confirmed its structural and optical properties. The crystal possesses a wide optical transmittance window and a low cut-off wavelength, which are desirable characteristics for NLO applications. nih.gov The presence of both a proton and a proton acceptor group within the PHCL structure provides stability and induces charge asymmetry, which is fundamental to its NLO properties. nih.gov

The development of organic and semi-organic crystals like PHCL is a key area of research in material science. mdpi.comrsc.org These materials offer a versatile platform for creating devices that generate, modulate, and transmit light. mdpi.com The unique properties of PHCL make it a candidate for use in advanced photonic devices, and further research may focus on optimizing its crystal growth and integrating it into optical systems. nih.govnih.gov

Table 2: Investigated Properties of this compound (PHCL) Crystals

Property Technique Used Significance Reference
Crystal Structure X-Ray Diffraction (XRD) Determined cell parameters and centrosymmetric nature. nih.gov
Functional Groups FT-IR Spectroscopy Identified chemical bonds and their strengths. nih.gov
Optical Transmittance UV-Vis-NIR Spectroscopy Recognized the optical window and lower cut-off wavelength for NLO use. nih.gov
Thermal Stability TGA/DTA Studied the material's stability at different temperatures. nih.gov
Mechanical Strength Microhardness Testing Measured the load-dependent hardness of the crystal. nih.gov

Role in Understanding and Modulating Biological Pathways

Picolinic acid is not just an external agent but an endogenous metabolite of tryptophan, playing a role in fundamental biological processes. nih.govhmdb.ca It is produced during inflammatory conditions and acts in concert with cytokines like interferon-gamma (IFN-gamma) to modulate immune responses. hmdb.ca Specifically, it can induce the production of certain chemokines involved in inflammatory reactions and the development of Th1 responses. hmdb.ca This interaction with the immune system represents a key biological pathway that can be modulated.

Furthermore, picolinic acid has been shown to reversibly inhibit the growth of cultured cells by arresting them in specific stages of the cell cycle. nih.gov Studies have shown that normal cells are typically arrested in the G1 phase, while transformed or cancerous cells exhibit varied responses, suggesting an interaction with specific growth control mechanisms that are altered in disease states. nih.gov

Understanding the biosynthesis and function of picolinic acid and related molecules can also open doors for bioengineering. For example, elucidating the enzymatic pathway for the creation of 3-hydroxypicolinic acid, a building block for some bacterial secondary metabolites, sheds light on how to potentially engineer novel pyridine-based compounds. rsc.org Studying the role of picolinic acid in these pathways provides valuable insights into cellular regulation, immune response, and metabolism, offering potential targets for therapeutic intervention.

Addressing Long-COVID Models

The promising antiviral activity of picolinic acid against SARS-CoV-2 has led to suggestions for its investigation in the context of post-acute sequelae of COVID-19, commonly known as Long-COVID. nih.gov While direct research into this application is still nascent, the compound's established mechanisms of action provide a strong rationale for its potential utility.

Long-COVID is a complex, multi-system condition, and its underlying pathology is still being investigated, with persistent viral reservoirs and chronic inflammation being two of the leading hypotheses. Given that picolinic acid has been shown to reduce viral load in the lungs and modulate immune responses, it is plausible that it could help address these potential drivers of Long-COVID. iasgyan.innewindianexpress.com

Future research should include follow-up studies using Long-COVID animal models to explore whether treatment with picolinic acid or its derivatives can mitigate or resolve the long-term symptoms associated with the condition. nih.gov Such translational research would be a critical step in determining if the preclinical success of picolinic acid against acute viral infection can be extended to treating its chronic after-effects.

Q & A

Q. What are the optimal synthetic methods for preparing picolinic acid hydrochloride derivatives, and how can reaction conditions be optimized?

this compound derivatives are commonly synthesized via coupling reactions. For example, picolinic acid reacts with amines (e.g., 2-chloroethanamine hydrochloride) in acetonitrile using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), with triethylamine (TEA) as a base . Optimization involves adjusting solvent polarity, stoichiometry, and reaction time to maximize yield. Kinetic studies and thin-layer chromatography (TLC) monitoring are recommended for intermediate validation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which can cause irritation .
  • Spill Management: Use inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion. Contaminated materials must be treated as biohazard waste .
  • Ventilation: Work in a fume hood to mitigate inhalation risks, as respiratory irritation is possible .

Q. Which analytical techniques are most effective for quantifying this compound and its metabolites?

  • UV-Vis Spectrophotometry: The Bradford assay (protein-dye binding principle) can quantify microgram-level protein-picolinate complexes, though interference from detergents requires validation .
  • LC-MS/MS: Electrospray ionization (ESI) in positive ion mode with a C18 column and methanol/water mobile phase provides high sensitivity for metabolic profiling (e.g., detecting hemiacetal forms) .
  • Solid-State NMR: Resolves proton environments in crystalline derivatives, such as hydroxyl groups in hemiacetal structures .

Advanced Research Questions

Q. How does this compound act as a catalyst in oxidation reactions, and what factors influence its mechanistic pathway?

Picolinic acid accelerates chromic acid (Cr(VI)) oxidations of alcohols via a termolecular complex involving Cr(VI), picolinic acid, and the substrate. Key mechanistic insights:

  • Acidity Dependence: At low [H⁺], the reaction is second-order in H⁺ and rate-limited by complex formation. At high [H⁺], decomposition of the complex becomes rate-limiting, with a primary deuterium isotope effect (k_H/k_D ≈ 6) .
  • Steric Effects: 6-substituted picolinic acids show reduced activity due to hindered octahedral coordination around Cr(VI) .
  • Table 1: Kinetic parameters under varying acidities:
[H⁺] (M)Rate LawActivation Energy (kJ/mol)
0.1k[Cr][PA][H⁺]²58 ± 3
1.0k[Cr][PA][H⁺]⁰72 ± 4

Q. What crystallographic challenges arise when resolving hydrogen atom positions in this compound derivatives?

X-ray diffraction at 100 K reveals shared hydrogen atoms between carboxylate/pyridinic nitrogen moieties, appearing as split occupancies (e.g., 0.5 occupancy per site). Fourier difference maps and DFT calculations are critical to validate these positions, as conventional refinement may misassign electron density . For example, in pyridoxal hydrochloride, solid-state NMR confirmed hemiacetal protonation states that X-ray alone could not resolve .

Q. How do structural modifications (e.g., chloro or cyclopropyl substituents) alter the bioactivity of this compound derivatives?

  • 4-Chloro-6-cyclopropylpicolinic acid: The chloro group enhances electrophilicity, improving binding to metalloenzymes, while the cyclopropyl moiety increases lipophilicity, enhancing membrane permeability .
  • Regorafenib derivative (4-chloro-2-picolinic acid): Chlorination at the 2-position stabilizes π-stacking interactions with kinase active sites, as shown in molecular docking studies .
  • Methodological Tip: Use Hammett constants (σ) to predict electronic effects and logP calculations to optimize bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.